Lipophilicity Comparison
The target compound exhibits an XlogP of 1.6, placing it in the optimal range for oral bioavailability and CNS penetration (typically XlogP 1–3) . The methyl ester analog (CAS 813433‑68‑0) shows a higher XlogP of 1.89, indicating greater hydrophobicity . The free acid analog (CAS 194154‑91‑1) displays an XlogP of -2.40, making it substantially more hydrophilic and potentially limiting passive membrane diffusion [1]. The 0.29 log unit difference between the ethyl and methyl esters corresponds to an approximately 2-fold difference in partition coefficient, sufficient to alter pharmacokinetic profiles in in vivo studies.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.6 |
| Comparator Or Baseline | Methyl ester analog: XlogP = 1.89; Free acid analog: XlogP = -2.40 |
| Quantified Difference | ∆XlogP = -0.29 vs. methyl ester; ∆XlogP = +4.00 vs. free acid |
| Conditions | Computed XlogP values derived from chemical structure; consistent methodology across all three compounds |
Why This Matters
The intermediate lipophilicity of the ethyl ester provides a balanced solubility-permeability profile that is preferred for CNS drug discovery campaigns, unlike the more hydrophobic methyl ester or the highly polar free acid.
- [1] plantaedb.com. (S)-2-(Pyrrolidin-2-yl)acetic acid – XlogP -2.40. Accessed 2026. View Source
